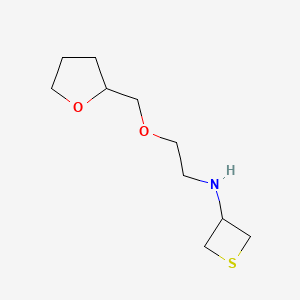
N-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)thietan-3-amine: is an organic compound that features a thietan ring and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)thietan-3-amine typically involves the following steps:
Formation of the Tetrahydrofuran Moiety: This can be achieved through the ring-opening of tetrahydrofuran derivatives, followed by functionalization to introduce the methoxy group.
Introduction of the Thietan Ring: The thietan ring can be synthesized via cyclization reactions involving sulfur-containing precursors.
Coupling of the Two Moieties: The final step involves coupling the tetrahydrofuran moiety with the thietan ring through an appropriate linker, such as an ethylamine group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thietan ring.
Reduction: Reduction reactions can target the tetrahydrofuran moiety, leading to the formation of dihydrofuran derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Functionalized amines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Medicine:
Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry:
Material Science: Utilization in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)thietan-3-amine exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
N-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)thietan-3-amine: Similar in structure but with variations in functional groups.
Tetrahydrofuran Derivatives: Compounds with similar tetrahydrofuran moieties but different linkers or additional functional groups.
Uniqueness:
Structural Features: The combination of a thietan ring and a tetrahydrofuran moiety is unique, providing distinct chemical and physical properties.
Reactivity: The presence of both sulfur and oxygen atoms in the structure offers diverse reactivity patterns.
Properties
Molecular Formula |
C10H19NO2S |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
N-[2-(oxolan-2-ylmethoxy)ethyl]thietan-3-amine |
InChI |
InChI=1S/C10H19NO2S/c1-2-10(13-4-1)6-12-5-3-11-9-7-14-8-9/h9-11H,1-8H2 |
InChI Key |
CBGIYJBXCKYOPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COCCNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















